

# Point defects and non-stoichiometry in NbO2

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An In-Depth Technical Guide to Point Defects and Non-Stoichiometry in Niobium Dioxide (NbO<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Niobium dioxide (NbO<sub>2</sub>) is a transition metal oxide that has garnered significant interest for its unique electronic and structural properties. It exhibits a temperature-driven metal-insulator transition (MIT) at approximately 1080 K (807 °C), which is associated with a structural change from a low-temperature, distorted rutile (tetragonal, I41/a) phase to a high-temperature, standard rutile (tetragonal, P42/mnm) phase.[1] This transition, along with its non-linear electrical characteristics, makes NbO<sub>2</sub> a promising material for applications such as memristors, electrical switches, and energy storage devices.[1]

The functional properties of NbO<sub>2</sub> are critically dependent on its stoichiometry and the presence of crystalline imperfections known as point defects. Deviations from the ideal Nb:O ratio of 1:2, or non-stoichiometry, can dramatically alter its electrical conductivity, optical properties, and phase stability. These deviations are intrinsically linked to the formation of point defects, such as oxygen vacancies. Understanding and controlling these defects are therefore paramount for designing and fabricating reliable NbO<sub>2</sub>-based devices.

This technical guide provides a comprehensive overview of point defects and non-stoichiometry in NbO<sub>2</sub>. It details the types of defects present, their impact on material properties, experimental protocols for synthesis and characterization, and a summary of key quantitative data.



## **Point Defects in Niobium Dioxide**

Point defects are zero-dimensional imperfections in a crystal lattice, typically involving a single atom or a small number of atoms.[2] In an ionic crystal like NbO<sub>2</sub>, these defects must maintain overall charge neutrality. The primary types of intrinsic point defects are vacancies, interstitials, and antisites. Their notation and charge relative to the lattice can be formally described using Kröger-Vink notation.[3][4]

- Vacancies: An atom is missing from its normal lattice site. In NbO<sub>2</sub>, this can be a niobium vacancy (VNb) or an oxygen vacancy (VO). Oxygen vacancies are widely considered the most significant point defect in controlling the properties of non-stoichiometric NbO<sub>2</sub>.
- Interstitials: An atom occupies a site that is normally empty in the crystal lattice (an interstitial site). This can be a niobium interstitial (Nbi) or an oxygen interstitial (Oi).
- Frenkel and Schottky Defects: In ionic solids, defects often form in pairs to maintain charge balance. A Frenkel defect consists of a vacancy and an interstitial of the same ionic species (e.g., a cation vacancy and a cation interstitial). A Schottky defect involves a pair of anion and cation vacancies in a stoichiometric ratio.[5]

While these defects are theoretically possible, the specific defect chemistry of NbO<sub>2</sub> is dominated by deviations in the oxygen sublattice, leading to non-stoichiometry.

Common point defects in NbO2 shown with Kröger-Vink notation.

## **Defect Formation Energies**

The concentration of point defects in a crystal is related to their formation energy (Eformation). Defects with lower formation energies are more likely to form. While first-principles calculations based on Density Functional Theory (DFT) are commonly used to determine these energies, specific and consistent values for various point defects in NbO<sub>2</sub> are not widely reported in the literature. For many transition metal oxides, oxygen vacancies are found to have relatively low formation energies, especially under oxygen-poor (reducing) conditions, which explains their prevalence.[6] The lack of precise formation energy data for NbO<sub>2</sub> highlights an area for future research to enable more accurate defect engineering.

# Non-Stoichiometry in NbO<sub>2</sub>



Non-stoichiometry refers to any deviation from the ideal atomic ratio of the constituent elements. For niobium dioxide, this means the formula is often represented as  $NbO_{2+-x}$ , where 'x' denotes the degree of deviation.

- Oxygen-Deficient NbO<sub>2-x</sub>: This occurs under reducing conditions (low oxygen partial pressure or high temperature in vacuum). To maintain charge neutrality, the removal of O<sup>2-</sup> anions is compensated by the formation of two free electrons and an oxygen vacancy (V••O). This process increases the concentration of charge carriers, leading to a decrease in electrical resistivity.[3] Oxygen-deficient material is more metallic in character.
- Oxygen-Rich NbO<sub>2+x</sub>: This occurs under oxidizing conditions. The excess oxygen can be incorporated as interstitial ions (O"i), compensated by the creation of electron holes or niobium vacancies (V""Nb). This reduces the concentration of free electrons, increasing the material's resistivity and making it more insulating, akin to Nb<sub>2</sub>O<sub>5</sub>.[3]

The fabrication of pure, stoichiometric NbO<sub>2</sub> is challenging precisely because of the existence of numerous stable, non-stoichiometric phases between NbO<sub>2</sub> and Nb<sub>2</sub>O<sub>5</sub>.[1]

Relationship between synthesis conditions, defects, and properties.

# **Quantitative Data Summary**

The following tables summarize key quantitative data for niobium oxides based on experimental and theoretical studies.

Table 1: Crystallographic Properties of NbO<sub>2</sub>

Property	Low-Temp. Phase (α-NbO <sub>2</sub> )	High-Temp. Phase (Rutile)	Reference(s)
Crystal System	Tetragonal	Tetragonal	[1]
Space Group	I41/a	P4 <sub>2</sub> /mnm	[1]
Nb-Nb Bond Distances (Å)	2.71 and 3.30 (alternating pairs)	~3.03 (equal)	[7]
Nb-O Bond Distances (Å)	1.90 - 2.21	2.04 (shorter), 2.10 (longer)	[7]



| Transition Temperature (K) | ~1080 - 1125 | N/A |[1][8] |

Table 2: Electronic and Physical Properties of Niobium Oxides

Property	NbO (Metallic)	NbO <sub>2</sub> (Semiconducti ng)	Nb₂O₅ (Insulating)	Reference(s)
Electrical Resistivity (Ω·cm)	~10 <sup>-4</sup>	~10² - 10⁴	~2 x 10 <sup>7</sup>	[3]
Band Gap (eV)	N/A (Metallic)	~0.7 - 1.2	~3.0 - 3.5	[9]
Nb 3d₅/₂ XPS Peak (eV)	~204.7	~205.7	~207.0 - 207.4	[10]

| Nb 3d<sub>3</sub>/<sub>2</sub> XPS Peak (eV) | ~207.5 | ~208.5 | ~209.7 - 210.1 |[10] |

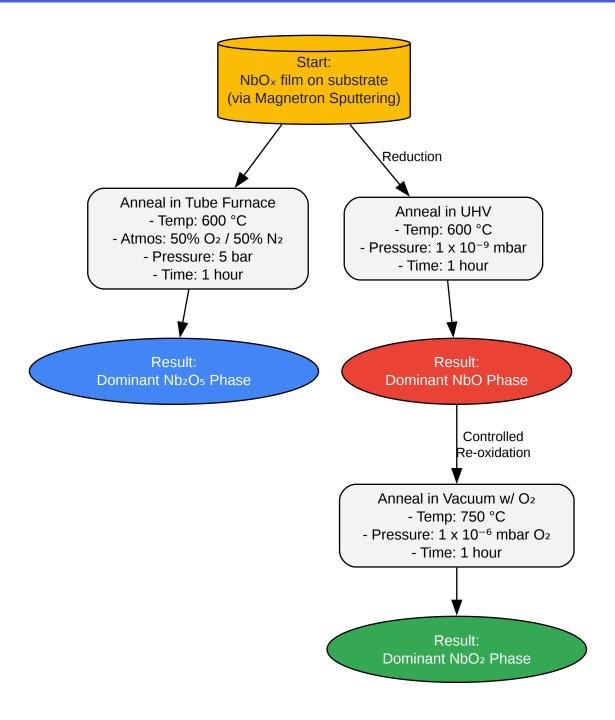
## **Experimental Protocols**

Precise control over stoichiometry and defects requires well-defined synthesis and characterization procedures.

## Synthesis and Stoichiometry Control of NbOx Thin Films

This protocol, adapted from Pelatti et al., describes a method to obtain the three primary niobium oxide phases (Nb<sub>2</sub>O<sub>5</sub>, NbO, NbO<sub>2</sub>) starting from a single sputtered film.[9][11]





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Experimental workflow for tuning niobium oxide stoichiometry.

#### Protocol Steps:

• Initial Deposition: Deposit a niobium oxide (NbO<sub>x</sub>) thin film onto a suitable substrate (e.g., silicon, quartz) using reactive DC magnetron sputtering from a metallic Nb target in an Ar/O<sub>2</sub> atmosphere.[12]



- To Obtain Nb<sub>2</sub>O<sub>5</sub> (Stoichiometric Insulator): Anneal the as-deposited film in a tube furnace at 600 °C for 1 hour. The atmosphere should be a 50% O<sub>2</sub> / 50% N<sub>2</sub> mixture at a pressure of 5 bar.[11]
- To Obtain NbO (Reduction to Metallic Phase): Place the as-deposited film in an ultra-high vacuum (UHV) chamber. Anneal at 600 °C for 1 hour at a base pressure of approximately 1 x 10<sup>-9</sup> mbar.[11]
- To Obtain NbO<sub>2</sub> (Controlled Re-oxidation): Take the NbO film produced in the previous step. In the same or a similar vacuum chamber, anneal it at 750 °C for 1 hour while introducing a controlled partial pressure of oxygen (target pressure: 1 x 10<sup>-6</sup> mbar).[11]

# Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique crucial for determining the chemical states and stoichiometry of the top few nanometers of a film.[9]

#### Methodology:

- Sample Preparation: Ensure the sample is clean and mounted on a compatible sample holder. If depth profiling is required, an argon ion gun will be used.[13]
- Instrumentation: Utilize an XPS system, such as a PHI ESCA 5600ci, with a monochromatic X-ray source (e.g., Al K $\alpha$ , h $\nu$  = 1486.6 eV). Maintain UHV conditions (e.g., < 2 x 10<sup>-10</sup> Torr) in the analysis chamber.[13][14]
- Data Acquisition:
  - Perform a survey scan to identify all elements present on the surface.
  - Perform high-resolution scans over the Nb 3d and O 1s core level regions. Use a low pass energy (e.g., 11.75 eV) for better energy resolution.[13]
  - Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8
     eV.[15]



#### Data Analysis:

- Fit the high-resolution Nb 3d spectrum with multiple doublet peaks (for 3d₅/₂ and 3d₃/₂)
   corresponding to the different oxidation states of niobium.
- Use known binding energies (see Table 2) to identify Nb metal (Nb<sup>0</sup>), NbO (Nb<sup>2+</sup>), NbO<sub>2</sub> (Nb<sup>4+</sup>), and Nb<sub>2</sub>O<sub>5</sub> (Nb<sup>5+</sup>).[10][16]
- Calculate the relative concentrations of the different oxide phases from the areas of the fitted peaks to determine the surface stoichiometry.

# Characterization by High-Resolution Transmission Electron Microscopy (HRTEM)

HRTEM allows for the direct visualization of the crystal lattice, enabling the identification of crystal structure, orientation, and extended defects like dislocations.

#### Methodology:

- Sample Preparation (Cross-Section): Preparing a high-quality, electron-transparent crosssection of a NbO<sub>2</sub> film is critical and often challenging.
  - Mechanical Polishing: Glue two pieces of the sample face-to-face. Cut a thin slice and mechanically grind and polish it to a thickness of a few tens of micrometers.[17]
  - $\circ\,$  Dimpling: Create a dimple in the center of the polished slice to further thin the central area to ~10  $\mu m.$
  - Ion Milling: Use a precision ion polishing system (PIPS) with low-energy Ar<sup>+</sup> ions at a shallow angle (e.g., 3.5-4°) to mill the sample to electron transparency (typically <100 nm).</li>
  - Alternative: Focused Ion Beam (FIB) milling can be used for site-specific sample preparation, where a Ga<sup>+</sup> ion beam is used to cut out and thin a small lamella from the sample.[2]
- Imaging:



- Use a high-resolution TEM (e.g., JEOL JEM-2100F) operating at an accelerating voltage like 200 kV.[18]
- Acquire bright-field images to observe the general morphology and thickness of the film.
- Obtain selected area electron diffraction (SAED) patterns to confirm the crystal structure and orientation of the film.
- Perform high-resolution lattice imaging to visualize atomic columns and identify the stacking of crystallographic planes.

## **Conclusion and Outlook**

The stoichiometry and point defect concentration in niobium dioxide are fundamental parameters that govern its electronic and structural properties. Oxygen vacancies are the most influential defects, and their concentration can be controlled through synthesis and post-processing conditions, such as annealing temperature and oxygen partial pressure. This control allows for the tuning of NbO<sub>2</sub> between a more metallic (oxygen-deficient) and a more insulating (oxygen-rich) state.

While experimental techniques provide robust methods for synthesizing and characterizing non-stoichiometric NbO<sub>2</sub>, a significant gap remains in the theoretical and experimental determination of formation energies for specific point defects. Future work combining first-principles calculations with advanced experimental characterization will be crucial for developing a complete thermodynamic model of defect chemistry in NbO<sub>2</sub>. Such a model would enable more precise defect engineering, accelerating the development of next-generation electronic devices based on this versatile material.

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## References

• 1. arxiv.org [arxiv.org]

## Foundational & Exploratory





- 2. researchgate.net [researchgate.net]
- 3. Kröger–Vink notation Wikipedia [en.wikipedia.org]
- 4. 2.4.2 Kröger-Vink Notation [dtrinkle.matse.illinois.edu]
- 5. openlearninglibrary.mit.edu [openlearninglibrary.mit.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. wm.edu [wm.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Characterization of NbOx Thin Film [harvest.usask.ca]
- 13. proceedings.jacow.org [proceedings.jacow.org]
- 14. epaper.kek.jp [epaper.kek.jp]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. proceedings.jacow.org [proceedings.jacow.org]
- 18. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
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